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An Overview of Divalent Chromium (Cr(Il)) Chloride Electroplating

Electroplating utilizing divalent chromium from chromium(ll) chloride (CrCl2) is an emerging
technology that has seen development in recent years.[1] This method is being explored as a
potentially more efficient and environmentally friendly alternative to traditional hexavalent and
trivalent chromium plating processes.[2] The core concept of one modern approach involves
using highly concentrated aqueous solutions of chromous chloride.[1] It has been found that
chromium(ll) chloride can have a high solubility in water (approximately 4.0 M at room
temperature), creating a supersaturated electrolyte. This high concentration is believed to
reduce the propensity for hydrogen evolution, a common issue in chromium electroplating.[1]
For achieving bright deposits, a relatively high current density of 20 mA/cm? has been reported
as effective.[1]

However, as a developing technology, detailed and standardized public protocols for
electroplating directly from a chromium(ll) chloride bath are not yet widely available. The
process is sensitive to air, which can oxidize Cr(ll) to Cr(lll), complicating bath stability.[1]

Detailed Application Notes for Trivalent Chromium (Cr(lIl)) Chloride Electroplating

Due to the limited availability of detailed protocols for chromium(ll) chloride, this section
provides comprehensive application notes for the closely related and well-established process
of trivalent chromium electroplating using chromium(lll) chloride (CrClIs). This process is a
common, less toxic alternative to hexavalent chromium plating.[3]
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Trivalent chromium baths, often based on chromium(lll) chloride or sulfate, are used for both
decorative and functional coatings.[1][4] The process involves the electrochemical reduction of
Cr3* ions to metallic chromium.[5] A key challenge in trivalent chromium plating is the stability
of the Cr(lll) ion in aqueous solutions, which can form inert complexes, and the competing
hydrogen evolution reaction.[6] To overcome these challenges, various complexing agents,
buffers, and additives are used to stabilize the bath and improve plating efficiency and deposit
quality.[3]

Data Presentation: Trivalent Chromium Chloride
Electroplating Bath Compositions and Operating

Parameters

The following tables summarize quantitative data from various studies on trivalent chromium
chloride electroplating baths.

Table 1: Example Bath Compositions for Trivalent Chromium Electroplating

Concentration

Component Purpose Reference
Range

Chromium(lil) Source of Chromium

_ 50 - 150 g/L [3]
Chloride (CrCl3-6H20) lons
Sodium Sulfate 30 - 60 g/L S ting Electrolyt [3]

- upporting Electrolyte
(Naz2S0a4) 9 PP 9 Y
Boric Acid (HsBOs3) 40 - 80 g/L pH Buffer [3]
Sodium Chloride o
50 - 120 g/L Improves Conductivity — [3]
(NacCl)
Complexing Agent
(e.g., Formic Acid, 5-25¢/L Stabilizes Cr3+ lons [2][3]
Glycine)
Wetting
) Improves Surface
Agent/Brightener 0.1-45¢g/L o [3]
Finish

(e.g., PEG)
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Table 2: Typical Operating Parameters for Trivalent Chromium Electroplating

Parameter Value/Range

Effect on Plating

Reference

Current Density 10 - 30 A/dm?

Affects deposition
rate, hardness, and

brightness

[317]

pH 1.5-4.0

Influences current
efficiency and deposit

quality

[7]

Temperature 30-50°C

Impacts deposition
rate and coating

properties

[3]7]

Plating Time 60 - 120 minutes

Determines coating

thickness

[3]17]

Agitation Moderate

Ensures uniform ion
concentration and

temperature

[8]

Table 3: Resulting Properties of Chromium Coatings from Trivalent Baths
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Property Value/Range Conditions Reference

Dependent on current
Deposition Rate 0.1 - 0.4 um/min density and bath [3]
composition

Varies with CrCls
Microhardness 400 - 1800 HV concentration and [3]
operating parameters

Influenced by pH,
Current Efficiency 20 - 50% temperature, and [7]
current density

Dependent on plating
Coating Thickness 5-50 um time and deposition [1]
rate

Experimental Protocols
Protocol 1: Substrate Preparation

Proper substrate preparation is critical for achieving good adhesion and a high-quality

chromium coating.[9]

e Mechanical Cleaning: Manually polish or use abrasive blasting to remove scale, rust, and

other large surface impurities.

e Degreasing: Immerse the substrate in an alkaline cleaning solution to remove oils, grease,
and other organic contaminants. This can be followed by electrocleaning for a more thorough

cleaning.[1]

e Rinsing: Thoroughly rinse the substrate with deionized water to remove any residual cleaning

solution.

o Acid Activation (Etching): Immerse the substrate in an acid solution (e.g., 5-10% hydrochloric
or sulfuric acid) to remove any oxide layers and activate the surface for plating.[9]
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» Final Rinsing: Rinse the substrate again with deionized water immediately before placing it in
the electroplating bath.[1]

Protocol 2: Trivalent Chromium Electroplating
Procedure

This protocol is based on a typical chloride-based trivalent chromium bath.
o Bath Preparation:

o Fill the plating tank with deionized water to about half the final volume.

o

Sequentially dissolve the bath constituents (e.g., Chromium(lll) chloride, sodium sulfate,
boric acid, sodium chloride, and complexing agents) in the water with stirring.[3]

o

Add any brighteners or wetting agents as required by the specific formulation.

Add deionized water to reach the final volume.

o

[¢]

Heat the solution to the desired operating temperature (e.g., 40 °C).[3]

[¢]

Adjust the pH to the target value (e.g., 3.0) using a suitable acid or base.[7]

» Electroplating:

o

Place the prepared substrate (cathode) and the appropriate anodes (e.g., graphite or
platinized titanium) into the plating bath.

o

Allow the substrate to reach the bath temperature.[1]

[¢]

Apply the direct current at the desired current density (e.g., 20 A/dm?).[3]

[¢]

Continue the electrolysis for the required time to achieve the desired coating thickness.[3]

o

Maintain moderate agitation throughout the process.

e Post-Treatment:
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o Turn off the power supply and remove the plated substrate from the bath.

o Rinse the plated part thoroughly with deionized water in multiple stages to remove all
residual plating solution.[1]

o Dry the part using clean, compressed air or by baking in an oven at a low temperature.

Visualizations
Experimental Workflow for Chromium Electroplating
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Caption: General workflow for chromium electroplating.
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Simplified Electrochemical Reactions in a Trivalent
Chromium Bath
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Caption: Key electrochemical reactions at the electrodes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.mdpi.com/2079-6412/12/10/1555
https://repository.kulib.kyoto-u.ac.jp/bitstream/2433/245868/1/j.electacta.2020.135873.pdf
https://www.researchgate.net/publication/315668729_Effect_of_Various_Operating_Parameters_on_Trivalent_Chromium_Electroplating
https://www.proplate.com/what-are-the-key-process-variables-in-electroplating-and-how-do-they-influence-the-outcome/
https://www.sinteredfilter.net/chrome-plating/
https://www.benchchem.com/product/b13735062#chromium-ii-chloride-in-electroplating-processes
https://www.benchchem.com/product/b13735062#chromium-ii-chloride-in-electroplating-processes
https://www.benchchem.com/product/b13735062#chromium-ii-chloride-in-electroplating-processes
https://www.benchchem.com/product/b13735062#chromium-ii-chloride-in-electroplating-processes
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13735062?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13735062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

